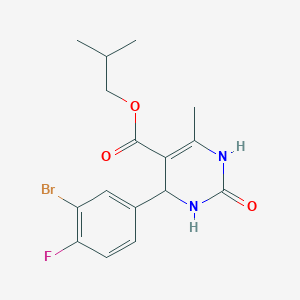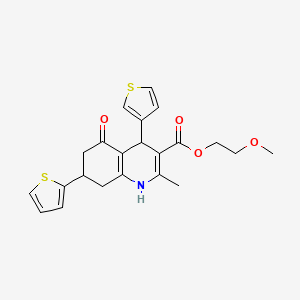![molecular formula C25H19N3O2S B11631151 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11631151.png)
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with amino, furan, phenyl, and carboxamide groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core, followed by functional group modifications to introduce the amino, furan, phenyl, and carboxamide substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize human error. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of a nitro group can produce the corresponding amine .
Aplicaciones Científicas De Investigación
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
Compared to similar compounds, 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C25H19N3O2S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c1-15-8-5-6-11-18(15)27-24(29)23-22(26)21-17(20-12-7-13-30-20)14-19(28-25(21)31-23)16-9-3-2-4-10-16/h2-14H,26H2,1H3,(H,27,29) |
Clave InChI |
MNEHPORIJNGJBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631085.png)

![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631103.png)
![2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11631108.png)
![(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid](/img/structure/B11631114.png)
![(6E)-2-butyl-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631122.png)
![(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11631130.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11631143.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11631146.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631158.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B11631161.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631163.png)
